Cyanogen fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanogen fluoride (CNF) is a chemical compound that is used in scientific research as a reagent for organic synthesis and as a fluorinating agent. It is a colorless, toxic gas with a pungent odor and is highly reactive. CNF is a fluorine-containing compound that is widely used in research due to its unique properties. In

Wissenschaftliche Forschungsanwendungen

Cyanogen fluoride is widely used in scientific research as a fluorinating agent and a reagent for organic synthesis. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. Cyanogen fluoride is also used in the production of fluorinated polymers and resins. In addition, Cyanogen fluoride is used in the analysis of trace amounts of organic compounds in complex mixtures.

Wirkmechanismus

Cyanogen fluoride is a potent fluorinating agent that reacts with various organic compounds to introduce fluorine atoms into the molecule. The fluorination reaction occurs through a free-radical mechanism, where Cyanogen fluoride acts as a source of fluorine atoms. The reaction between Cyanogen fluoride and organic compounds is highly exothermic and requires careful handling.

Biochemische Und Physiologische Effekte

Cyanogen fluoride is a toxic gas that can cause severe respiratory and neurological effects upon exposure. It can cause irritation to the eyes, nose, and throat, and can lead to pulmonary edema and respiratory failure. Cyanogen fluoride can also affect the central nervous system and cause seizures and convulsions. Due to its toxic nature, Cyanogen fluoride is handled with extreme caution in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

Cyanogen fluoride is a highly reactive and potent fluorinating agent that can be used in a wide range of organic synthesis reactions. It is also a useful reagent for the analysis of trace amounts of organic compounds in complex mixtures. However, due to its toxic nature, Cyanogen fluoride requires careful handling and safety precautions in the laboratory.

Zukünftige Richtungen

The use of Cyanogen fluoride in scientific research is expected to increase in the future due to its unique properties and potential applications. Some of the future directions for Cyanogen fluoride research include the development of new synthetic methodologies using Cyanogen fluoride as a reagent, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent. In addition, the development of safer and more efficient methods for handling Cyanogen fluoride is also an important area of research.

Conclusion:

In conclusion, Cyanogen fluoride is a potent fluorinating agent that has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, the production of fluorinated polymers and resins, and the analysis of complex organic mixtures. Cyanogen fluoride is a toxic gas that requires careful handling and safety precautions in the laboratory. The future directions for Cyanogen fluoride research include the development of new synthetic methodologies, the synthesis of fluorinated polymers and resins, and the analysis of complex organic mixtures using Cyanogen fluoride as a fluorinating agent.

Synthesemethoden

Cyanogen fluoride can be synthesized by the reaction of cyanogen chloride (ClCN) with hydrogen fluoride (HF) in the presence of a catalyst such as aluminum fluoride (AlF3). The reaction produces Cyanogen fluoride and aluminum chloride (AlCl3) as a byproduct. The synthesis of Cyanogen fluoride is a complex process and requires careful handling due to the toxic nature of the reagents involved.

Eigenschaften

CAS-Nummer |

1495-50-7 |

|---|---|

Produktname |

Cyanogen fluoride |

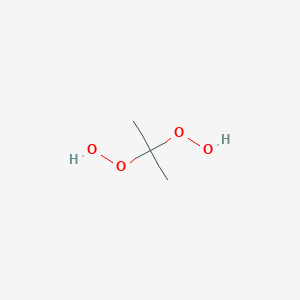

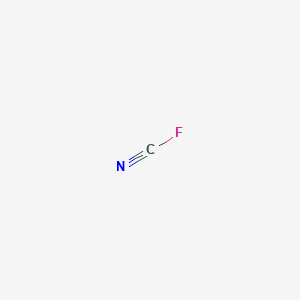

Molekularformel |

CFN |

Molekulargewicht |

45.016 g/mol |

IUPAC-Name |

carbononitridic fluoride |

InChI |

InChI=1S/CFN/c2-1-3 |

InChI-Schlüssel |

CPPKAGUPTKIMNP-UHFFFAOYSA-N |

SMILES |

C(#N)F |

Kanonische SMILES |

C(#N)F |

Andere CAS-Nummern |

1495-50-7 |

Synonyme |

carbononitridic fluoride cyanogen fluoride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)